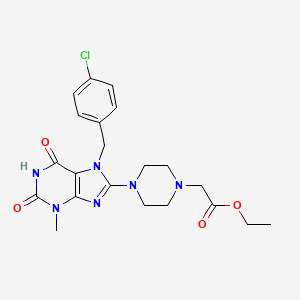

![molecular formula C12H12ClNO6S B2635641 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline CAS No. 1008580-51-5](/img/structure/B2635641.png)

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

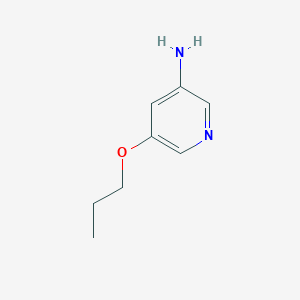

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline, commonly known as CP-465,022, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for regulating glycine levels in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including memory, learning, and cognition. CP-465,022 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.

Scientific Research Applications

Organocatalysis

Proline sulfonamides, including N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (Hua Cat) and N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (Hua Cat-II), have been used to catalyze highly enantioselective and diastereoselective C-C bond-forming reactions. This includes applications in the aldol reaction, Mannich reaction, formal aza-Diels-Alder reaction, tandem Michael/Mannich reaction, and Yamada-Otani reaction. These compounds demonstrate notable ability to construct all-carbon quaternary stereocenters in high enantioselectivity and diastereoselectivity, showing practicality for large scale and industrial applications (Yang & Carter, 2010).

Synthesis and Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, involves a series of steps including esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, followed by nucleophilic attack of amines. These compounds have shown certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Domino Annulation Reactions

L-proline catalyzes three-component reactions for synthesizing thieno[3,2-c]thiopyran derivatives. This transformation presumably occurs via a one-pot domino sequence involving enamine formation, aldol condensation, Michael addition, 6-exo-trig cyclization, and elimination. This process involves the creation of three C-C bonds and generates three new stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).

Asymmetric Direct Aldol Reactions

N-Sulfonylcarboxamides, including N-arylsulfonyl derivatives of L-proline amide, have been synthesized for catalyzing the asymmetric direct aldol addition of acetone to 4-nitrobenzaldehyde. These derivatives offer improved reactivities and enantioselectivities compared to L-proline, suggesting their utility as highly enantioselective catalysts for direct aldol reactions (Berkessel, Koch, & Lex, 2004).

Synthesis of Poly(l-proline) Derivatives

The synthesis of optically active poly(cis- and trans-5-isopropylproline) has been reported, with studies on the effect of substituents on the conformation of poly(l-proline). This work involves the formation of Δ′-2-isopropylpyrroline-5-carboxylic acid hydrochloride and its conversion to cis- and trans-isomers of 5-isopropylproline (Mcgrady & Overberger, 1987).

properties

IUPAC Name |

1-(5-carboxy-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO6S/c13-8-4-3-7(11(15)16)6-10(8)21(19,20)14-5-1-2-9(14)12(17)18/h3-4,6,9H,1-2,5H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHDYKOOUAMDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

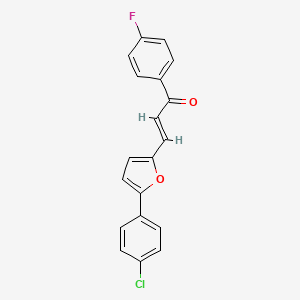

![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)

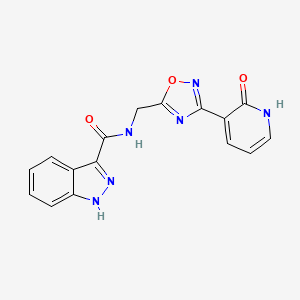

![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)

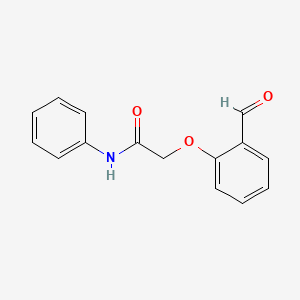

![N-(2,3-dimethylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2635565.png)

![[1-(2-Fluorophenyl)piperidin-4-yl]methanol](/img/structure/B2635567.png)

![N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2635568.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2635578.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2635579.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635580.png)